

An In-depth Technical Guide to 3-Bromo-5-ethoxypyridine

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Compound of Interest

Compound Name: 3-Bromo-5-ethoxypyridine

Cat. No.: B063768

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 17117-17-8

This technical guide provides a comprehensive overview of **3-Bromo-5-ethoxypyridine**, a key heterocyclic building block for research and development in the pharmaceutical and agrochemical industries. Due to the limited availability of specific experimental data for **3-Bromo-5-ethoxypyridine**, this document leverages data from its close structural analog, 3-Bromo-5-methoxypyridine, as a predictive reference for its properties and reactivity. All data specific to the methoxy analog will be clearly indicated.

Core Chemical and Physical Properties

Quantitative data for **3-Bromo-5-ethoxypyridine** is not readily available in the public domain. The following table summarizes the known properties of **3-Bromo-5-ethoxypyridine** and provides a comparison with the well-characterized 3-Bromo-5-methoxypyridine.

Property	3-Bromo-5-ethoxypyridine	3-Bromo-5-methoxypyridine
CAS Number	17117-17-8	50720-12-2[1]
Molecular Formula	C ₇ H ₈ BrNO	C ₆ H ₆ BrNO[1]
Molecular Weight	202.05 g/mol	188.02 g/mol [1]
Appearance	Colorless to light orange to yellow clear liquid	White to yellow low melting solid[2]
Melting Point	Not available	31-35 °C[1]
Boiling Point	Not available	Not available
Density	Not available	Not available
Solubility	Not available	Soluble in DMSO and Methanol[3]

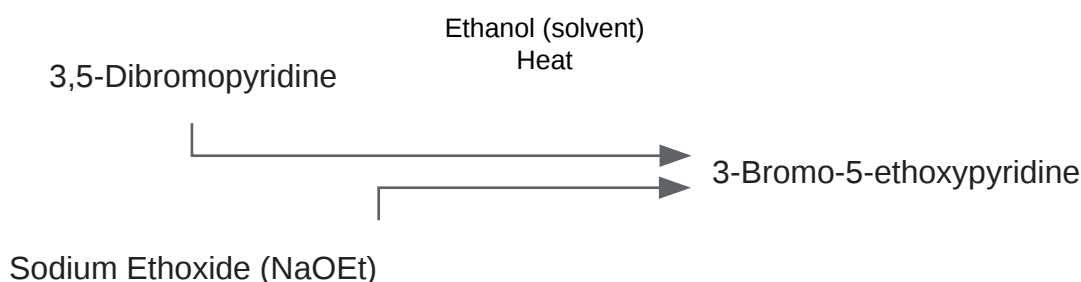
Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-5-ethoxypyridine** is not widely published, a general and robust method can be adapted from the synthesis of its methoxy analog. The primary route involves the nucleophilic substitution of a di-substituted pyridine.

Proposed Synthesis of 3-Bromo-5-ethoxypyridine

A plausible and efficient synthesis route starts from 3,5-dibromopyridine. This common starting material can be reacted with sodium ethoxide in a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF), under elevated temperatures.

Reaction Scheme:



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Caption: Proposed synthesis of **3-Bromo-5-ethoxypyridine**.

Detailed Experimental Protocol (Adapted from 3-Bromo-5-methoxypyridine synthesis):

- **Preparation of Sodium Ethoxide:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol (a sufficient volume to ensure stirring) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.
- **Reaction with 3,5-Dibromopyridine:** To the freshly prepared sodium ethoxide solution, add 3,5-dibromopyridine (1 equivalent).
- **Heating:** Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
- **Final Purification:** Purify the crude product by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate to yield pure **3-Bromo-5-ethoxypyridine**.

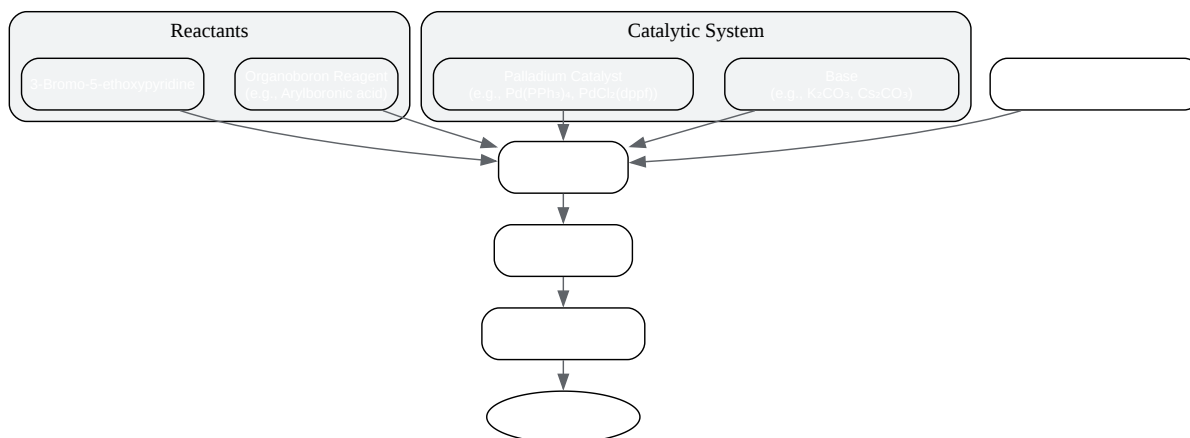
Reactivity and Potential Applications in Drug Development

The bromine atom at the 3-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. **3-Bromo-5-ethoxypyridine** can be coupled with a wide range of boronic acids or boronate esters to introduce diverse aryl, heteroaryl, or alkyl substituents at the 3-position.

General Suzuki-Miyaura Coupling Workflow:



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

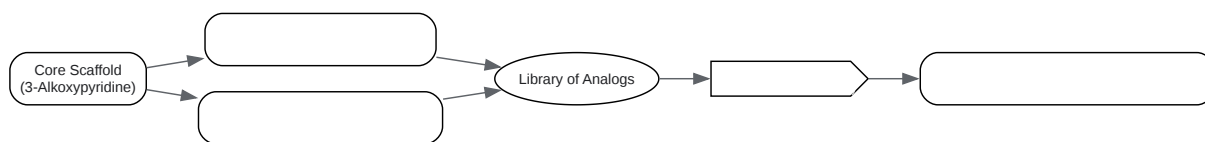
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling:

- **Reaction Setup:** In a Schlenk flask, combine **3-Bromo-5-ethoxypyridine** (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times.
- **Solvent Addition:** Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via syringe.
- **Reaction:** Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- **Work-up:** Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
- **Purification:** Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the residue by column chromatography to obtain the desired coupled product.

Potential Biological Activity and Structure-Activity Relationships

While no specific biological activity has been reported for **3-Bromo-5-ethoxypyridine**, the substituted pyridine scaffold is a common motif in a wide range of biologically active molecules. The nature and position of substituents on the pyridine ring play a crucial role in determining the compound's biological profile.

Logical Relationship in Structure-Activity Relationship (SAR) Studies:



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Caption: Logical workflow for SAR studies of 3-alkoxypyridine derivatives.

Studies on various pyridine derivatives have shown a broad spectrum of biological activities, including but not limited to:

- Anticancer Activity: The antiproliferative activity of pyridine derivatives is influenced by the nature and position of substituents.[\[4\]](#)[\[5\]](#)
- Antimalarial Activity: Certain 3,5-diarylaminopyridines have shown potent antimalarial activity. [\[6\]](#)
- Enzyme Inhibition: Substituted pyridines have been investigated as inhibitors for various enzymes, such as Factor XIa in the coagulation cascade.[\[7\]](#)[\[8\]](#)
- Antimicrobial and Antifungal Activity: Pyridine derivatives are being explored for the development of new antimicrobial and antifungal agents.[\[9\]](#)[\[10\]](#)

The ethoxy group at the 5-position of **3-Bromo-5-ethoxypyridine** can influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, compared to its methoxy counterpart. This makes it a valuable building block for generating a library of compounds for biological screening in drug discovery programs.

Conclusion

3-Bromo-5-ethoxypyridine is a versatile and valuable building block for the synthesis of complex organic molecules. Its reactivity in cross-coupling reactions allows for the introduction of a wide array of substituents, making it an attractive starting material for the generation of compound libraries for drug discovery and agrochemical research. While specific experimental data for this compound is limited, the extensive information available for its methoxy analog

provides a strong foundation for predicting its chemical behavior and for the development of robust synthetic and experimental protocols. Further research into the specific properties and biological activities of **3-Bromo-5-ethoxypyridine** and its derivatives is warranted and holds promise for the discovery of novel bioactive compounds.

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